molecular formula C12H15NO2S B6275996 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide CAS No. 2763756-71-2

4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide

Cat. No. B6275996
CAS RN: 2763756-71-2
M. Wt: 237.3
InChI Key:
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Description

4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide (4-MMCBSA) is an organic compound belonging to the class of sulfonamides. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 312.41 g/mol. 4-MMCBSA has been widely used in scientific research and industrial applications due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 4-MMCBSA.

Scientific Research Applications

4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide has been widely used in scientific research for its unique properties. It has been used as a model compound for studying the structure-activity relationships of sulfonamides and as a starting material for the synthesis of many other compounds. 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide has also been used as a model compound for studying the binding of drugs to proteins, and for studying the effects of drugs on enzymes and proteins.

Mechanism of Action

4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide is an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the synthesis of thymidine, which is essential for DNA replication. By inhibiting DHFR, 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide prevents the synthesis of thymidine, thus preventing DNA replication and cell proliferation.
Biochemical and Physiological Effects
4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide can inhibit the growth of a variety of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, and to inhibit the activity of the enzyme acetylcholinesterase.
Advantages and Limitations for Laboratory Experiments
4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its structure-activity relationships are well-characterized. However, it has some limitations. For example, it is not very soluble in water, which limits its use in some experiments.

Future Directions

The potential applications of 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide are extensive and continue to be explored. Some potential future directions include the development of new drugs based on 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide, the use of 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide as a model compound for studying other sulfonamides, and the study of its effects on other enzymes and proteins. Additionally, further research is needed to understand the mechanism of action of 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide and its effects on cancer cells.

Synthesis Methods

4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide can be synthesized by a condensation reaction between 4-methyl-N-benzene-1-sulfonamide and 3-methylidenecyclobutane. This reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, and is typically carried out at a temperature of 80–100°C. The reaction is typically complete within 1–2 hours. The product is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylidenecyclobutanamine, followed by purification and isolation of the desired product.", "Starting Materials": [ "4-methylbenzenesulfonyl chloride", "3-methylidenecyclobutanamine" ], "Reaction": [ "To a solution of 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, add 3-methylidenecyclobutanamine dropwise with stirring at room temperature.", "After complete addition, stir the reaction mixture for 2 hours at room temperature.", "Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system to obtain 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide as a white solid." ] }

CAS RN

2763756-71-2

Molecular Formula

C12H15NO2S

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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